![molecular formula C14H10BrFN2 B6316614 2-(4-Bromo-3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine CAS No. 1547439-45-1](/img/structure/B6316614.png)

2-(4-Bromo-3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

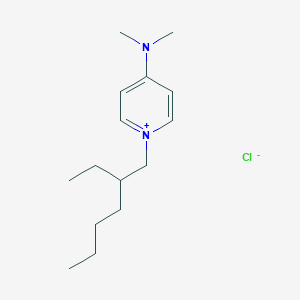

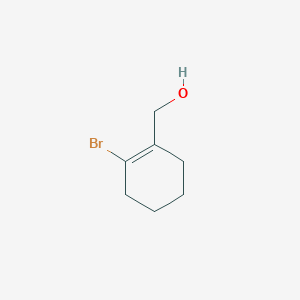

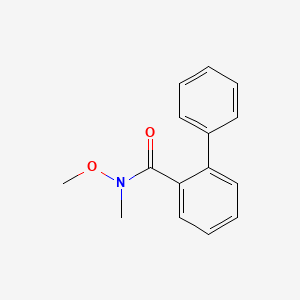

The compound “2-(4-Bromo-3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine” is a complex organic molecule that contains an imidazo[1,2-a]pyridine core, which is a fused bicyclic heterocycle . This core is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The compound also contains a bromo-fluorophenyl group, which is a phenyl ring substituted with bromine and fluorine atoms .

Synthesis Analysis

While specific synthesis methods for this compound are not available, imidazo[1,2-a]pyridines can be synthesized using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, a similar compound, 2-Bromo-3-fluorophenol, has a molecular weight of 190.998, a density of 1.8±0.1 g/cm3, and a boiling point of 196.1±20.0 °C at 760 mmHg .Applications De Recherche Scientifique

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a p38α mitogen-activated protein kinase inhibitor . These inhibitors are crucial in the treatment of cytokine-driven diseases like rheumatoid arthritis and psoriasis. They also play a role in neurodegenerative diseases such as Parkinson’s and Alzheimer’s.

Agriculture

The introduction of fluorine atoms into lead structures, like those in 2-(4-Bromo-3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine, has led to the development of agricultural products with improved physical, biological, and environmental properties . These compounds are often incorporated into carbocyclic aromatic rings and commercialized as active ingredients in agricultural products.

Material Science

This compound’s structural characteristics make it useful in material science. It can serve as an intermediate for the synthesis of ligands and catalysts, contributing to the development of new materials with specific electronic or photonic properties .

Environmental Science

Fluorinated pyridines, such as 2-(4-Bromo-3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine, are being studied for their role in environmental science. They are used in the synthesis of compounds that could potentially improve environmental properties and aid in the development of eco-friendly products .

Analytical Chemistry

In analytical chemistry, derivatives of this compound are utilized in the synthesis of novel pyridine derivatives, which are important for developing new analytical methods and reagents .

Biochemistry

The biochemical applications of this compound include its use in the study of oxidative stress and enzyme inhibition. It serves as a scaffold for synthesizing new drugs with potential antioxidant and antitumor activities .

Pharmacology

2-(4-Bromo-3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine is significant in pharmacology for the development of imaging agents and radiotherapy treatments for cancer . Its derivatives are also being explored for their potential use in drug discovery and medicinal chemistry.

Radiobiology

The compound’s derivatives are being investigated for their potential as F 18-substituted pyridines . These are of special interest as imaging agents for various biological applications, including local radiotherapy of cancer .

Mécanisme D'action

Target of Action

It’s known that similar compounds with an indole nucleus bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s suggested that under basic conditions, similar compounds undergo heterolytic c-h bond cleavage to form a carbene, which then eliminates a fluoride ion to give a cation . This process might be part of the compound’s interaction with its targets.

Biochemical Pathways

Compounds with an indole nucleus are known to influence a wide range of biological activities , suggesting that this compound may also affect multiple biochemical pathways.

Pharmacokinetics

The overall yield of similar compounds synthesized from 2-fluoro-4-methylpyridine has been significantly improved, suggesting potential enhancements in bioavailability .

Result of Action

Similar compounds have shown significant inhibitory activity with ic50 values in the micromolar range , suggesting that this compound may also have potent biological effects.

Action Environment

It’s known that the stability of similar boronic ester compounds can be a challenge, particularly in the presence of air and moisture .

Propriétés

IUPAC Name |

2-(3-bromo-4-fluorophenyl)-8-methylimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFN2/c1-9-3-2-6-18-8-13(17-14(9)18)10-4-5-12(16)11(15)7-10/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJACMRYQRDZNSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)C3=CC(=C(C=C3)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3,5-Bis(trifluoromethyl)phenyl]formamide](/img/structure/B6316622.png)